N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide
Description
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a quinazolin-4(3H)-one moiety at the benzamide’s para position. The compound’s structure combines pharmacophoric elements of thiadiazole (known for antimicrobial and anticancer activities) and quinazolinone (associated with kinase inhibition and anti-inflammatory properties) .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(4-oxoquinazolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-12-22-23-19(27-12)21-17(25)14-8-6-13(7-9-14)10-24-11-20-16-5-3-2-4-15(16)18(24)26/h2-9,11H,10H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXPOUNKPYCGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The 4-oxoquinazolin-3(4H)-yl moiety is synthesized via cyclocondensation of anthranilic acid derivatives. A base-promoted S<sub>N</sub>Ar reaction between 2-aminobenzamide and triphosgene in dimethyl sulfoxide (DMSO) at 80°C yields 3,4-dihydroquinazolin-4-one. Subsequent oxidation with m-CPBA (meta-chloroperbenzoic acid) generates the fully aromatic quinazolinone system.
Representative Procedure:
Functionalization with a Methylene Bridge
The methylene linker is introduced via nucleophilic substitution. Treatment of 4-chloromethylquinazolinone with sodium hydride in tetrahydrofuran (THF) facilitates alkylation of 4-hydroxybenzaldehyde, yielding 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzaldehyde. Oxidation of the aldehyde to the corresponding carboxylic acid (using KMnO₄ in acidic medium) followed by conversion to benzoyl chloride (via thionyl chloride) produces Intermediate A.
Synthesis of the Thiadiazole Amine (Intermediate B)
Cyclocondensation of Thiosemicarbazides
5-Methyl-1,3,4-thiadiazol-2(3H)-amine is prepared via cyclization of methyl-substituted thiosemicarbazide with acetic anhydride. The reaction proceeds via dehydration and ring closure under refluxing conditions.
Representative Procedure:
-
Suspend methyl thiosemicarbazide (10 mmol) in acetic anhydride.
-
Reflux at 120°C for 4 hours.
-
Cool, precipitate with ice-water, and filter to obtain the thiadiazole amine (yield: 65–70%).
Amidation and Final Coupling
Activation of Intermediate A
Intermediate A (4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoyl chloride) is reacted with Intermediate B in the presence of a coupling agent. Using N,N-diisopropylethylamine (DIPEA) as a base and dichloromethane (DCM) as the solvent, the amide bond forms at room temperature.
Representative Procedure:
-
Dissolve Intermediate A (5 mmol) in anhydrous DCM.
-
Add Intermediate B (5.5 mmol) and DIPEA (2.0 equiv).
-
Stir at 25°C for 12 hours.
-
Wash with brine, dry over Na₂SO₄, and purify via recrystallization (ethanol/water) to obtain the title compound (yield: 58–63%).
Optimization and Reaction Monitoring
Solvent and Temperature Effects
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) increases reaction efficiency by accelerating acylation (yield improvement: 68% → 74%).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 6.72 minutes.
Challenges and Alternative Routes
Chemical Reactions Analysis
Key Reaction Types and Mechanisms
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Oxidation | Hydrogen peroxide (H₂O₂) | Introduction of oxygen-containing functional groups, e.g., hydroxyl or carbonyl |
| Reduction | Sodium borohydride (NaBH₄) | Reduction of carbonyl groups to alcohols or amines |
| Nucleophilic Substitution | Alkyl halides, bases, or nucleophiles | Modification of substituents (e.g., methoxy groups) on the thiadiazole ring |
| Hydrolysis | Acidic/basic conditions (HCl, NaOH) | Cleavage of amide bonds or rearrangement of the quinazolinone moiety |
Reaction Mechanism : The thiadiazole ring undergoes electrophilic substitution due to its electron-deficient nature, while the quinazolinone moiety may participate in nucleophilic attack or hydrogen bonding interactions .
Reaction Characterization and Analytical Data
Spectroscopic Analysis :
-
IR Spectroscopy :
-
¹H NMR :
Comparison with Analogous Compounds
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| Target Compound | Thiadiazole + Quinazolinone | Enzyme inhibition (hypothetical) |
| 1,3,4-Thiadiazole Derivatives | Thiadiazole ring + Amide groups | Antimicrobial, anti-inflammatory |
| Quinazoline Derivatives | Quinazolinone nucleus + Substituents | Anticancer, analgesic |
| Benzamide Derivatives | Amide functional groups | Antimicrobial |
The combination of thiadiazole and quinazolinone in the target compound may enhance target specificity and bioavailability compared to individual moieties .
Potential Therapeutic Targets
-
Enzyme Inhibition : The compound’s ability to bind to active sites of enzymes (e.g., kinases, proteases) could disrupt pathological pathways, as inferred from related quinazolinone derivatives .
-
Antimicrobial Activity : Thiadiazole-containing compounds often exhibit antibacterial effects, potentially against resistant strains .
-
Pain Management : Structural similarity to NSAIDs suggests possible analgesic properties .
Synthetic Challenges
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiadiazole Ring : Reacting a thiosemicarbazide with an aldehyde or ketone under acidic or basic conditions.
- Formation of the Quinazolinone Moiety : Cyclization of an anthranilic acid derivative with a suitable amine or amide under dehydrating conditions.
- Coupling of the Two Moieties : A condensation reaction facilitated by coupling agents like DCC or DIC.
Medicinal Chemistry
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide has garnered attention for its potential as an anticancer agent . Research indicates that it can inhibit specific enzymes and pathways involved in cancer cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development.
Biological Applications
This compound is also utilized in studies related to enzyme inhibition and protein binding . Its structural features allow for interactions with various biological targets.
| Application | Description |
|---|---|
| Enzyme Inhibition | Targets kinases and proteases involved in cellular processes. |
| Protein Binding | Investigated for its ability to bind to specific proteins, influencing their activity. |
Case Study : In biochemical assays, this compound showed promising results in inhibiting protease activity, which is vital for cancer progression.
Materials Science
The compound is explored for its potential use in developing new materials with unique electronic or optical properties . Its thiadiazole and quinazolinone structures contribute to its stability and reactivity.
| Material Property | Potential Application |
|---|---|
| Electronic Properties | Development of organic semiconductors. |
| Optical Properties | Use in photonic devices due to light absorption characteristics. |
Mechanism of Action
The mechanism of action of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as kinases and proteases, which are involved in various cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations:
- Thiadiazole Substitution : The target compound’s 5-methyl-thiadiazole group is simpler than analogs like 8a (acetylpyridinyl) or the sulfonyl-chlorobenzyl group in , which may alter solubility and target binding .
- Benzamide vs.
- Biological Implications: Phenyl and isoxazole substituents in Compound 6 () enhance π-π stacking interactions, whereas the quinazolinone group in the target compound could improve hydrogen bonding with biological targets .
Key Observations:
- Coupling Agents : Compounds like 8a and 6 use carbodiimide (EDC) or hydroxylamine, suggesting the target compound might employ similar coupling strategies .
- Spectral Trends: The IR spectra of analogs show C=O stretches between 1605–1679 cm⁻¹, consistent with benzamide and acetyl groups. The target compound’s quinazolinone C=O is expected near 1650–1700 cm⁻¹ .
Biological Activity
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide is a complex organic compound that integrates both thiadiazole and quinazoline moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 302.31 g/mol. The structure consists of a thiadiazole ring linked to a quinazolinone derivative, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₆O₂S |
| Molecular Weight | 302.31 g/mol |
| CAS Number | 838099-16-4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Thiadiazole Ring : This can be achieved by reacting thiosemicarbazide with an appropriate aldehyde or ketone.
- Formation of the Quinazolinone Moiety : Cyclization of an anthranilic acid derivative with a suitable amine or amide under dehydrating conditions.
- Coupling of the Two Moieties : The final step involves coupling through a condensation reaction using agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and quinazoline exhibit significant antimicrobial properties. In studies, this compound has shown effectiveness against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
The compound's activity was assessed using standard methods such as the serial dilution technique .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. The mechanism involves interaction with specific molecular targets such as kinases and proteases, modulating pathways related to cell growth and apoptosis. For instance, derivatives have been tested against several cancer cell lines with promising results .
Case Studies
- Anticonvulsant Activity : A study evaluated the anticonvulsant properties of thiadiazole derivatives, including compounds similar to this compound. The results indicated significant efficacy in controlling seizures in animal models .
- Antifungal Activity : The compound was also assessed for antifungal properties against strains like Candida albicans and Aspergillus niger. Results showed notable inhibition rates compared to standard antifungal agents .
Q & A
Q. What are the typical synthetic routes for N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide?
- Methodological Answer : The compound is synthesized via multi-step reactions involving heterocyclic intermediates. For example:
- Step 1 : Formation of thiadiazole or thiazole cores under acidic conditions (e.g., using acetic acid or H₂SO₄) .
- Step 2 : Coupling with quinazolinone derivatives via nucleophilic substitution or condensation reactions. Substituents like methyl groups are introduced using alkylating agents (e.g., methyl iodide) .
- Step 3 : Final benzamide linkage via amide bond formation, often employing coupling agents like EDCI/HOBt .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize by-products .
Q. How is the structure of this compound confirmed using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the thiadiazole (δ 7.8–8.2 ppm) and quinazolinone (δ 6.5–7.5 ppm) moieties. Aromatic protons in the benzamide group appear as multiplet signals (δ 7.2–7.9 ppm) .
- FT-IR : Confirm C=O stretches (1680–1720 cm⁻¹ for amide and quinazolinone) and C=N vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., m/z 435.2 for [M+H]⁺) .
Q. What are the recommended analytical techniques for purity assessment?
- Methodological Answer :
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S percentages (deviation < 0.4% acceptable) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution .
- Melting Point : Sharp melting points (e.g., 210–212°C) indicate high crystallinity and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene reduces side reactions in condensation steps .
- Catalysis : Use Pd/C or CuI for cross-coupling steps (e.g., Suzuki-Miyaura reactions for aryl substitutions) .
- Temperature Control : Lower temperatures (0–5°C) stabilize reactive intermediates, while reflux (80–100°C) accelerates cyclization .
Example Optimization Table :
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | DMF | None | 70 | |
| Coupling | THF | Pd(PPh₃)₄ | 85 |
Q. What computational methods predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps (predicts redox behavior) .
- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., kinase enzymes) by aligning the thiadiazole-quinazolinone scaffold in active sites .
- Spectroscopic Simulations : GIAO method for predicting NMR chemical shifts (deviation < 0.3 ppm validates experimental data) .
Q. How to design biological activity assays for this compound?
- Methodological Answer :
- Kinase Inhibition : Use ADP-Glo™ kinase assay with recombinant EGFR or VEGFR2 enzymes. IC₅₀ values < 1 μM indicate potency .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .
Q. How to address contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR with simulated spectra (DFT) to resolve ambiguous peaks .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen environments in complex heterocycles .
- X-ray Crystallography : Resolve absolute configuration for chiral centers (e.g., quinazolinone methyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
